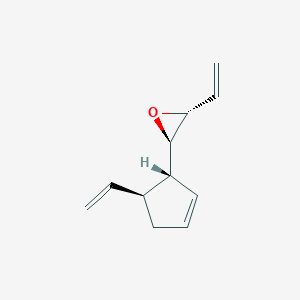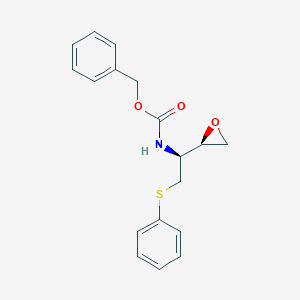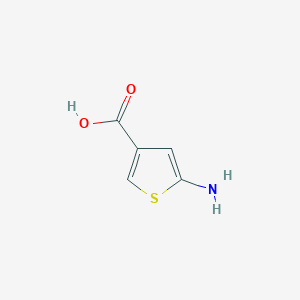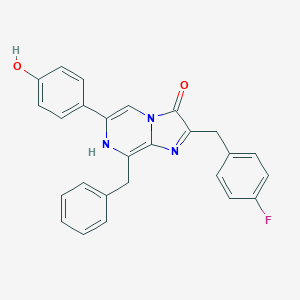
Coelenterazine f
Vue d'ensemble
Description
Coelenterazine f is a variant of Coelenterazine, a luciferin molecule that emits light after reacting with oxygen . It is found in many aquatic organisms across eight phyla . Coelenterazine f has almost 20 times higher luminescence intensity and an emission maximum which is 8 nm longer than native coelenterazine .
Synthesis Analysis
Coelenterazine f and its derivatives have been synthesized to diversify the toolbox of bioluminescent substrates . Some of these derivatives display excellent bioluminescence signals both in vitro and in vivo .
Molecular Structure Analysis
The molecular formula of Coelenterazine f is C26H20FN3O2 . It is a modified tripeptide produced from one phenylalanine and two tyrosine residues .
Chemical Reactions Analysis
The chemiluminescent reaction of a fluorinated Coelenterazine analog has been studied using experimental and theoretical approaches . The reaction is more efficient under basic conditions than under acidic ones .
Physical And Chemical Properties Analysis
Coelenterazine f is a solid compound . It has almost 20 times higher luminescence intensity and an emission maximum which is 8 nm longer than native coelenterazine .
Applications De Recherche Scientifique
Coelenterazine and Its Applications
Coelenterazine (CTZ) is a luciferin, a light-emitting compound, utilized by many luciferases from marine lifeforms such as Renilla, Gaussia, and Oplophorus . It is also the substrate for calcium-binding photoproteins, which results in the generation of a natural calcium indicator .
The functioning of bioluminescent systems in most of the known marine organisms is based on the oxidation reaction of the same substrate—coelenterazine (CTZ), catalyzed by luciferase . Despite the diversity in structures and the functioning mechanisms, these enzymes can be united into a common group called CTZ-dependent luciferases .
These reactions have attracted significant attention for various applications, such as biosensing, bioimaging, and biomedicine . Some of the most relevant and well-studied BL/CL systems are that of marine imidazopyrazine-based compounds, among which Coelenterazine is a prime example .
The research aiming at the creation of artificial luciferases and synthetic CTZ analogues with new unique properties has led to the development of new experimental analytical methods based on them . The commercial availability of many ready-to-use assay systems based on CTZ-dependent luciferases is also important when choosing them by first-time-users .
The bioluminescent systems under consideration were successfully applied in various biological research areas, which confirms them to be a powerful analytical tool . In this review, we consider the main directions, results, and achievements in research involving these luciferases .
Biosensing
Coelenterazine has been used in biosensing applications . The bioluminescent reactions involving coelenterazine are utilized in vitro and in vivo in food testing . The ability of coelenterazine to react with oxygen to yield a four-membered energy–rich 1,2-dioxetane compound intermediate makes it a valuable tool in biosensing .
Bioimaging
Coelenterazine is also used in bioimaging . It is used in real-time imaging . The chemiluminescent reactions for coelenterazine are typically performed in a purely chemical system with O2 dissolved in aprotic polar solvents such as dimethylsulfoxide (DMSO), dimethylformamide (DMF), and hexamethylphosphoramide (HMPA) in the presence or absence of bases .
Biomedicine
In the field of biomedicine, coelenterazine has found applications in diagnostics and drug screenings . The bioluminescent and chemiluminescent mechanisms of coelenterazine have been used in these applications .
Cancer Therapy
Coelenterazine has been gaining practical applications in fields such as cancer therapy . The bioluminescent reactions involving coelenterazine are utilized in this field .
Environmental Monitoring
Coelenterazine-based bioluminescent systems are used in environmental monitoring . The chemiluminescent reactions of coelenterazine are particularly useful in this application .
Antioxidant Function
Coelenterazine has been studied for its function as a novel antioxidant . The luminescent properties of coelenterazine have been explored in this context .
Synthetic Routes and Luminescent Properties
Coelenterazine and its analogs have been synthesized to learn more about their luminescent properties . This has expanded the applications of this molecule beyond serving as a light source for marine creatures . The review covers synthetic routes to coelenterazine and its analogs, as well as elaborates on their luminescent properties .
Food Testing
Coelenterazine-based bioluminescent systems are used in food testing . The chemiluminescent reactions of coelenterazine are particularly useful in this application .
Diagnostics
In the field of diagnostics, coelenterazine has found applications . The bioluminescent and chemiluminescent mechanisms of coelenterazine have been used in these applications .
Drug Screenings
Coelenterazine has been used in drug screenings . The bioluminescent and chemiluminescent mechanisms of coelenterazine have been used in these applications .
Biomedical Research
Various kinds of biomedical research have utilized coelenterazine . The bioluminescent and chemiluminescent mechanisms of coelenterazine have been used in these applications .
Safety And Hazards
Propriétés
IUPAC Name |
8-benzyl-2-[(4-fluorophenyl)methyl]-6-(4-hydroxyphenyl)imidazo[1,2-a]pyrazin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FN3O2/c27-20-10-6-18(7-11-20)15-23-26(32)30-16-24(19-8-12-21(31)13-9-19)28-22(25(30)29-23)14-17-4-2-1-3-5-17/h1-13,16,31-32H,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMQQZHHXCOKGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=CN3C2=NC(=C3O)CC4=CC=C(C=C4)F)C5=CC=C(C=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376388 | |
| Record name | Coelenterazine f | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Coelenterazine f | |
CAS RN |
123437-16-1 | |
| Record name | Coelenterazine f | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



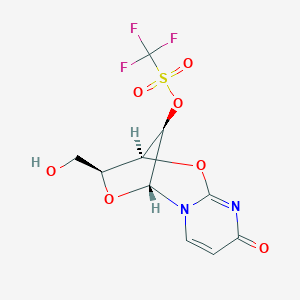
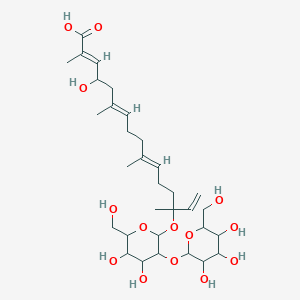
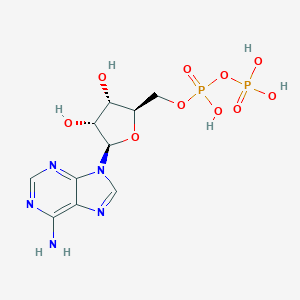
![Bis[[4-(ethenoxymethyl)cyclohexyl]methyl] Benzene-1,3-dicarboxylate](/img/structure/B54830.png)
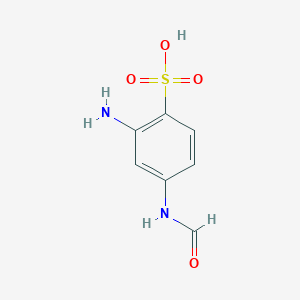
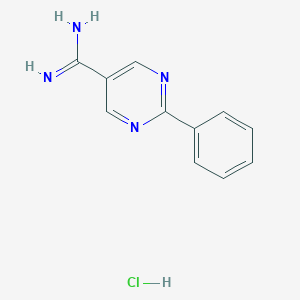
![3-[[(7R,10R,13S,17S)-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-yl]sulfanyl]propanoic acid](/img/structure/B54835.png)
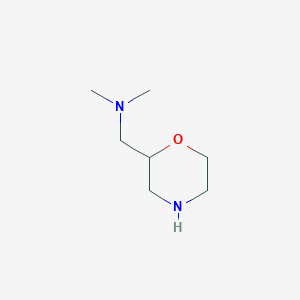
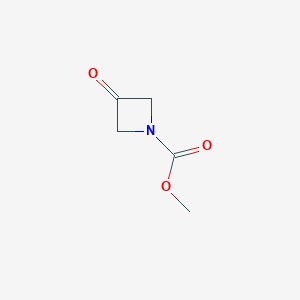
![[4-(Aminomethyl)oxan-4-yl]methanamine dihydrochloride](/img/structure/B54842.png)
